3-Butanoylcyclohexane-1,2-dione
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Overview
Description
3-Butanoylcyclohexane-1,2-dione is an organic compound with a unique structure that combines a cyclohexane ring with a butanoyl group and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanoylcyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Butanoylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Butanoylcyclohexane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butanoylcyclohexane-1,2-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-dione: A simpler analog without the butanoyl group.
Cyclohexane-1,3-dione: Another analog with a different arrangement of ketone groups.
Cyclobut-3-ene-1,2-dione: A structurally related compound with a cyclobutene ring.
Uniqueness
3-Butanoylcyclohexane-1,2-dione is unique due to the presence of both a butanoyl group and two ketone functionalities on a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-butanoylcyclohexane-1,2-dione |
InChI |
InChI=1S/C10H14O3/c1-2-4-8(11)7-5-3-6-9(12)10(7)13/h7H,2-6H2,1H3 |
InChI Key |
LQGQBGCDAAPEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CCCC(=O)C1=O |
Origin of Product |
United States |
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